Methyl 1H-pyrazolo[4,3-C]pyridine-3-carboxylate
Overview
Description
“Methyl 1H-pyrazolo[4,3-C]pyridine-3-carboxylate” is a chemical compound . It is used as a pharmaceutical intermediate . The IUPAC name for this compound is "methyl 4,5,6,7-tetrahydro-1H-pyrazolo [3,4-c]pyridine-3-carboxylate hydrochloride" .
Synthesis Analysis
The synthesis of “Methyl 1H-pyrazolo[4,3-C]pyridine-3-carboxylate” involves various methods . One method involves the use of amorphous carbon-supported sulfonic acid (AC-SO3H) as an effective catalyst in the presence of ethanol as the reaction medium . This method provided the desired products with moderate to good yields .
Molecular Structure Analysis
The molecular structure of “Methyl 1H-pyrazolo[4,3-C]pyridine-3-carboxylate” involves a bond formation between the C9a carbon and the N1 nitrogen, and between the N2 nitrogen and the C3 carbon .
Chemical Reactions Analysis
The chemical reactions of “Methyl 1H-pyrazolo[4,3-C]pyridine-3-carboxylate” involve a sequential opening/closing cascade reaction .
Scientific Research Applications
Synthesis and Chemical Structure
Synthesis Approaches : Methyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylates have been synthesized using various chemical routes. For example, Grošelj et al. (2015) described a synthesis process for 1,5-disubstituted derivatives, emphasizing the flexibility of this method for creating a diverse compound library (Grošelj et al., 2015). Similarly, Verdecia et al. (1996) reported the synthesis of methyl 4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylates through a two-step procedure (Verdecia et al., 1996).
Chemical Structure Analysis : The structural and theoretical aspects of these compounds have been extensively studied. Shen et al. (2012) focused on the crystal structure and computational analysis of certain pyrazole derivatives, providing insight into their molecular stability and tautomeric forms (Shen et al., 2012).
Medicinal Chemistry and Biological Applications
Antitubercular Activity : Amaroju et al. (2017) explored the use of pyrazolo[4,3-c]pyridine carboxamides as inhibitors of Mycobacterium tuberculosis, showing promising in vitro antitubercular activity (Amaroju et al., 2017).
Antibacterial Properties : Maqbool et al. (2014) synthesized various 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acids and evaluated their antibacterial activities, finding some compounds to be effective antibacterial agents (Maqbool et al., 2014).
Anticancer Research : Reddy et al. (2014) developed a microwave-assisted strategy to synthesize 1H-pyrazolo[4,3-d]pyrimidin-7(6H)-ones, which were evaluated as anticancer agents. They found that these compounds showed promising anticancer activity through apoptosis mechanism and mTOR inhibition (Reddy et al., 2014).
Materials Science and Other Applications
Electronics and Material Science : El-Menyawy et al. (2019) investigated pyrazolo[4,3-b] pyridine derivatives for their thermal stability and electrical properties, highlighting their potential use in electronic devices (El-Menyawy et al., 2019).
Chemical Reactivity and Synthesis : Yıldırım et al. (2005) conducted experimental and theoretical studies on the functionalization reactions of pyrazole derivatives, providing insights into their reactivity and potential for synthesizing novel compounds (Yıldırım et al., 2005).
properties
IUPAC Name |
methyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-13-8(12)7-5-4-9-3-2-6(5)10-11-7/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBIMTVWFPWOTEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NNC2=C1C=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501191415 | |
Record name | 1H-Pyrazolo[4,3-c]pyridine-3-carboxylic acid, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501191415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1H-pyrazolo[4,3-C]pyridine-3-carboxylate | |
CAS RN |
1363382-84-6 | |
Record name | 1H-Pyrazolo[4,3-c]pyridine-3-carboxylic acid, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1363382-84-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrazolo[4,3-c]pyridine-3-carboxylic acid, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501191415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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